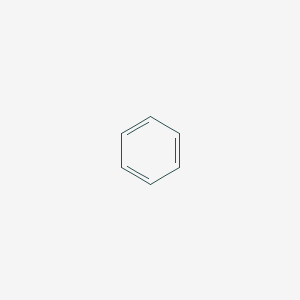

Benzene

説明

特性

IUPAC Name |

benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25053-22-9, 6842-25-7, 79086-19-4 | |

| Record name | Benzene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25053-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6842-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79086-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3039242 | |

| Record name | Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3039242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzene appears as a clear colorless liquid with a petroleum-like odor. Flash point less than 0 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Gas or Vapor, Liquid; Liquid, Colorless to light-yellow liquid with an aromatic odor. Note: A solid below 42 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Highly flammable colorless to light-yellow liquid with a petroleum-like odor., Colorless to light-yellow liquid with an aromatic odor. [Note: A solid below 42 °F.] | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

176.2 °F at 760 mmHg (NTP, 1992), 80.08 °C, 80.00 to 81.00 °C. @ 760.00 mm Hg, 80 °C, 176.2 °F, 176 °F | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

12 °F (NTP, 1992), 12 °F, 12 °F (-11 °C) Closed Cup, -11.0 °C (12.2 °F) (Closed cup), -11 °C c.c. | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 64 °F (NTP, 1992), In water, 1.79X10+3 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, carbon disulfide, acetone, oils, carbon tetrachloride, and glacial acetic acid, Miscible with ethanol, ethyl ether, acetone, chloroform; coluble in carbon tetrachloride, 1.79 mg/mL, Solubility in water, g/100ml at 25 °C: 0.18, 0.07% | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.879 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8756 g/cu cm at 20 °C, SPECIFIC DISPERSION 189.6; DENSITY OF SATURATED VAPOR-AIR MIXT AT 760 MM HG (AIR= 1) IS 1.22 AT 26 °C; PERCENT IN SATURATED IN AIR AT 760 MM HG IS 13.15 AT 26 °C, Relative density (water = 1): 0.88, 0.88 | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.8 (Air = 1), Relative vapor density (air = 1): 2.7, 2.77 | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

60 mmHg at 59 °F ; 76 mmHg at 68 °F (NTP, 1992), 94.8 [mmHg], 94.8 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 75 mmHg | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Major impurities are toluene and xylene, others: phenol, thiophene, carbon disulfide, acetylnitrile, and pyridine. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid, Orthorhombic prisms or liquid, Colorless to light-yellow liquid [Note: A solid below 42 degrees F] | |

CAS No. |

71-43-2, 26181-88-4 | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, labeled with carbon-14 and tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026181884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/benzene-results-acute-exposure-guideline-levels-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3039242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64922108F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CY155CC0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

41.9 °F (NTP, 1992), 5.558 °C, 5.5 °C, 6 °C, 41.9 °F, 42 °F | |

| Record name | BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2577 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/35 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0015 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/491 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0049.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Discovery of "Bicarburet of Hydrogen": A Technical Retrospective on Michael Faraday's 1825 Breakthrough

London, England – 1825 – In a series of meticulous experiments conducted at the Royal Institution, esteemed chemist Michael Faraday isolated and characterized a novel compound of carbon and hydrogen. He named this substance "bicarburet of hydrogen," which would later be known as benzene. This seminal discovery, born from an investigation into the liquid residue of illuminating gas, laid a foundational stone for the field of organic chemistry and the future of the chemical industry. This in-depth guide provides a technical overview of Faraday's original experiments, detailing his methodologies and quantitative findings for researchers, scientists, and drug development professionals.

Historical Context: The Rise of Illuminating Gas

In the early 19th century, London's streets and homes were increasingly lit by gas produced from the pyrolysis of whale or fish oil.[1][2] The Portable Gas Company supplied this "portable gas" in compressed cylinders. However, a significant practical issue arose: a liquid residue would condense under pressure, diminishing the gas's illuminating power.[1][3] It was this commercially troublesome byproduct that was given to Michael Faraday for investigation, leading to his landmark discovery.

Experimental Protocols

Faraday's approach to isolating and characterizing "bicarburet of hydrogen" was a testament to his experimental ingenuity. His methods, though rudimentary by modern standards, demonstrate a rigorous and systematic approach to chemical investigation.

Isolation and Purification by Fractional Distillation and Crystallization

The initial material was a complex mixture of condensed hydrocarbons. Faraday employed a multi-step purification process to isolate the compound of interest.

1. Initial Separation:

-

The liquid residue from the compressed gas cylinders was subjected to a series of distillations.

-

A retort was heated with an oil lamp, and the vapor was passed through a condenser cooled by a freezing mixture of ice and salt. This initial process separated the more volatile components from less volatile substances.

2. Fractional Distillation:

-

Faraday performed repeated fractional distillations on the collected volatile liquid. By carefully controlling the temperature, he separated the mixture into fractions with different boiling points.

-

He collected a fraction that distilled over at a temperature range of 185-190°F (approximately 85-88°C).

3. Purification by Crystallization:

-

The distilled liquid was then cooled using a freezing mixture. At a temperature of around 32°F (0°C), a crystalline solid formed.

-

The solid was separated from the remaining liquid and pressed between sheets of bibulous paper to remove any adhering impurities.

-

This process of crystallization and pressing was repeated multiple times to achieve a high degree of purity. The resulting white, crystalline substance was what Faraday identified as "bicarburet of hydrogen."

Determination of Physical Properties

Faraday conducted several experiments to determine the physical characteristics of his newly isolated compound.

-

Boiling Point: The boiling point was determined to be approximately 186°F (85.5°C) by observing the temperature at which the purified liquid actively boiled.

-

Melting Point: The melting point was established by cooling the liquid until it solidified and then allowing it to warm slowly, noting the temperature at which it returned to a liquid state, which was around 42°F (5.5°C).

-

Specific Gravity: The specific gravity of the liquid at 60°F (15.5°C) was measured to be 0.85.

-

Vapor Density: The density of the vapor was determined by weighing a known volume of the vaporized substance. Faraday found the vapor to be approximately 39 times denser than hydrogen gas.

Elemental Analysis

To determine the elemental composition of "bicarburet of hydrogen," Faraday employed a combustion analysis method using a eudiometer.

-

A known volume of the vaporized compound was mixed with an excess of oxygen in a eudiometer tube over mercury.

-

The mixture was ignited by an electric spark, causing the complete combustion of the hydrocarbon.

-

The volume of the resulting gases (carbon dioxide and unreacted oxygen) was measured.

-

The carbon dioxide was then absorbed by a solution of potassium hydroxide, and the decrease in volume was recorded. This allowed for the determination of the amount of carbon in the original sample.

-

The amount of hydrogen was calculated from the volume of oxygen consumed during the combustion, after accounting for the oxygen in the carbon dioxide.

From these experiments, Faraday concluded that the compound was composed of six parts of carbon by weight to one part of hydrogen by weight.[4] This led him to propose the name "bicarburet of hydrogen," reflecting a 2:1 ratio of carbon to hydrogen atoms based on the atomic weights of the time.

Quantitative Data

The following table summarizes the quantitative data reported by Michael Faraday in his 1825 publication.

| Property | Value Reported by Faraday | Modern Accepted Value (for this compound) |

| Boiling Point | ~186°F (~85.5°C) | 80.1°C |

| Melting Point | ~42°F (~5.5°C) | 5.5°C |

| Specific Gravity (liquid) | 0.85 (at 60°F / 15.5°C) | 0.8765 g/cm³ at 20°C |

| Vapor Density | ~39 (relative to Hydrogen=1) | ~39 |

| Elemental Composition | 6 parts Carbon : 1 part Hydrogen (by weight) | 12 parts Carbon : 1 part Hydrogen (by weight) |

Experimental and Logical Workflow

The following diagrams illustrate the logical progression of Faraday's discovery, from the initial raw material to the final characterization of "bicarburet of hydrogen."

Caption: Experimental workflow for the isolation and analysis of this compound.

Caption: Logical progression of Faraday's discovery of this compound.

Conclusion

Michael Faraday's discovery of this compound was a triumph of experimental chemistry.[5] His systematic approach to the separation, purification, and characterization of "bicarburet of hydrogen" from a complex industrial byproduct not only unveiled a molecule of immense theoretical and practical importance but also showcased a methodology that would become central to the advancement of organic chemistry. While the understanding of this compound's unique cyclic structure would take several more decades to unravel, Faraday's initial investigation provided the crucial first step in this journey. His work remains a powerful example of how curiosity-driven scientific inquiry can transform a practical problem into a fundamental scientific breakthrough.

References

- 1. Michael Faraday's sample of this compound | Royal Institution [rigb.org]

- 2. This compound - MOTM - JMol version [chm.bris.ac.uk]

- 3. Faraday’s laboratory manual and the isolation of this compound | Opinion | Chemistry World [chemistryworld.com]

- 4. sharpgiving.com [sharpgiving.com]

- 5. acs.org [acs.org]

Aromaticity and the Hückel Rule in Benzene: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Aromaticity

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar, and conjugated molecules.[1][2] This unique electronic property, first observed in benzene, imparts distinct chemical reactivity and physical characteristics that are of paramount importance in various scientific disciplines, including materials science and, most notably, drug discovery and development.[1][3] Aromatic moieties are prevalent in pharmaceuticals, where they play a crucial role in molecular recognition, binding affinity, and metabolic stability.[4] This guide provides a comprehensive technical overview of the theoretical underpinnings of aromaticity, focusing on Hückel's rule as it applies to this compound, the experimental methodologies used to quantify this phenomenon, and its implications in the pharmaceutical sciences.

The Theoretical Framework: Hückel's Rule

In 1931, Erich Hückel proposed a set of criteria based on molecular orbital theory to predict whether a planar ring molecule would exhibit aromatic properties.[2] These criteria, collectively known as Hückel's rule, are:

-

Cyclic Structure: The molecule must be cyclic.

-

Planarity: All atoms in the ring must lie in the same plane to allow for effective overlap of p-orbitals.

-

Complete Conjugation: Every atom in the ring must have a p-orbital that can participate in π-electron delocalization.

-

4n+2 π Electrons: The cyclic π-system must contain a total of 4n+2 π-electrons, where 'n' is a non-negative integer (0, 1, 2, ...).

This compound (C₆H₆) is the archetypal aromatic compound and perfectly fulfills Hückel's criteria. It is a cyclic, planar molecule with a continuous ring of six p-orbitals, one on each carbon atom. The system contains six π-electrons (one from each carbon), which satisfies the 4n+2 rule for n=1 (4(1)+2 = 6). This delocalization of π-electrons over the entire ring results in a resonance hybrid structure that is significantly more stable than a hypothetical localized cyclohexatriene.[1]

The stability of aromatic compounds arises from the fact that all their bonding molecular orbitals are completely filled with paired electrons, and no anti-bonding orbitals are occupied. In the case of this compound, the six π-electrons occupy three bonding molecular orbitals of lower energy, leading to a significant delocalization energy.

Quantitative Measures of Aromaticity

The enhanced stability and unique electronic structure of this compound can be quantified through various experimental and computational methods.

Thermochemical and Structural Data

A comparison of this compound with its non-aromatic counterparts, cyclohexene (B86901) and 1,3-cyclohexadiene, highlights its exceptional stability. The heat of hydrogenation of this compound is significantly lower than what would be expected for a hypothetical "cyclohexatriene," with the difference being the resonance energy.

| Property | This compound | 1,3-Cyclohexadiene | Cyclohexene | Non-Aromatic Reference (Alkane/Alkene) |

| Heat of Hydrogenation (kJ/mol) | -208.4 | -231.8 | -119.7 | ~ -360 (hypothetical cyclohexatriene) |

| C-C Bond Length (pm) | 139[5] | ~134 & 147 | ~134 & 154 | C-C: ~154 pm; C=C: ~134 pm[5] |

| ¹H NMR Chemical Shift (ppm) | 7.3[6] | 5.8 - 6.0 | ~5.6 | Alkenic H: 4.5-6.5 ppm[7] |

| ¹³C NMR Chemical Shift (ppm) | ~128 | ~125, ~127 | ~127 | Alkenic C: 100-150 ppm |

| Resonance Energy (kJ/mol) | ~152[8] | ~8[8] | 0 | 0 |

Computational Descriptors of Aromaticity

Advanced computational methods provide quantitative measures of aromaticity. Two widely used descriptors are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

-

HOMA: This geometry-based index evaluates the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system like this compound, while a value of 0 corresponds to a non-aromatic system.

-

NICS: This magnetic criterion measures the magnetic shielding at the center of a ring. Aromatic systems exhibit a diatropic ring current, resulting in negative (shielded) NICS values, whereas anti-aromatic systems have positive (deshielded) values.[9]

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| This compound | ~1 | ~ -8 to -10 | ~ -10 to -12 | Aromatic |

| Cyclobutadiene | Low | ~ +18 | ~ +20 | Anti-aromatic |

| Cyclohexane | ~0 | ~ -2 | ~ -2 | Non-aromatic |

Experimental Determination of Aromaticity

Calorimetry for Resonance Energy

Objective: To experimentally determine the resonance energy of this compound by measuring its heat of combustion and comparing it to a theoretical value for a non-resonant structure.

Methodology:

-

Calorimeter Calibration:

-

A known mass of a standard substance with a known heat of combustion (e.g., benzoic acid) is combusted in a bomb calorimeter.

-

The temperature change of the surrounding water is measured to calculate the heat capacity of the calorimeter.

-

-

Sample Combustion:

-

A precisely weighed sample of this compound is placed in the bomb calorimeter.

-

The bomb is sealed and pressurized with excess oxygen.

-

The sample is ignited, and the temperature change is recorded.

-

-

Data Analysis:

-

The heat released during the combustion of this compound is calculated using the calorimeter's heat capacity and the observed temperature change.

-

The experimental enthalpy of combustion is determined.

-

This value is compared to the theoretical enthalpy of combustion for a hypothetical cyclohexatriene, which can be estimated from the heat of hydrogenation of cyclohexene.

-

The difference between the experimental and theoretical values gives the resonance energy of this compound.

-

X-ray Crystallography for Bond Lengths

Objective: To determine the precise C-C bond lengths in this compound to demonstrate their uniformity, a key indicator of aromaticity.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound (or a suitable derivative like hexamethylthis compound) are grown, often by slow evaporation from a solution at low temperatures.[10]

-

Data Collection:

-

Structure Solution and Refinement:

-

The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system.

-

The intensities of the spots are used to determine the arrangement of atoms within the unit cell.

-

Computational software is used to solve the phase problem and generate an electron density map of the molecule.

-

The atomic positions are refined to best fit the experimental data, yielding precise bond lengths and angles.[13]

-

NMR Spectroscopy for Chemical Shift and Ring Current

Objective: To observe the characteristic downfield chemical shift of the protons in this compound, which is a direct consequence of the ring current induced by the delocalized π-electrons.

Methodology:

-

Sample Preparation:

-

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) to a volume of about 0.6-0.7 mL in a clean NMR tube.[14][15][16]

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

-

Data Acquisition:

-

The sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A ¹H NMR spectrum is acquired using a standard pulse sequence.

-

-

Spectral Analysis:

-

The chemical shift of the this compound protons is measured relative to the TMS signal (δ = 0 ppm).

-

The aromatic protons of this compound typically appear as a singlet at around 7.3 ppm, which is significantly downfield from typical alkene protons (4.5-6.5 ppm).[6][7] This deshielding is caused by the magnetic field generated by the ring current of the π-electrons, which reinforces the applied external magnetic field at the location of the protons.

-

Aromaticity in Drug Development

The principles of aromaticity are central to modern drug design and development. The presence and nature of aromatic rings in a drug molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties.

-

Molecular Recognition and Binding Affinity: Aromatic rings are crucial for various non-covalent interactions with biological targets, most notably π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in protein binding pockets.[7][17] These interactions can significantly contribute to the binding affinity and selectivity of a drug.

-

Metabolic Stability: Aromatic rings are common sites of metabolic transformations, often hydroxylation, by cytochrome P450 enzymes.[18] Medicinal chemists can modulate the metabolic stability of a drug by introducing or modifying substituents on the aromatic ring to block or slow down these metabolic pathways.[3]

-

Bioavailability: The lipophilic nature of many aromatic rings can enhance a drug's ability to cross cell membranes, thereby improving its oral bioavailability. However, an excessive number of aromatic rings can lead to poor solubility.[4]

| Drug Property Modification | Example Strategy | Rationale |

| Increase Binding Affinity | Incorporate an aromatic ring to facilitate π-stacking with a receptor's aromatic residue. | Enhances non-covalent interactions, leading to a more stable drug-receptor complex.[7] |

| Improve Metabolic Stability | Replace a metabolically labile aromatic hydrogen with a fluorine atom. | The strong C-F bond is resistant to oxidative metabolism by CYP enzymes.[3] |

| Enhance Solubility | Replace a non-polar aromatic ring with a bioisosteric heteroaromatic ring (e.g., pyridine). | The nitrogen atom in pyridine (B92270) can act as a hydrogen bond acceptor, improving aqueous solubility. |

| Modulate Selectivity | Alter the electronic properties of an aromatic ring through substituent changes. | Fine-tunes the electronic and steric profile of the drug to favor binding to the desired target over off-targets. |

Conclusion

The concept of aromaticity, elegantly explained by Hückel's rule, is fundamental to understanding the structure, stability, and reactivity of this compound and a vast array of other cyclic conjugated systems. The confluence of theoretical models, quantitative computational descriptors, and rigorous experimental verification has provided a deep and nuanced understanding of this critical chemical principle. For professionals in drug development, a thorough grasp of aromaticity is indispensable, as it provides a powerful tool for the rational design and optimization of therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of aromatic systems and their interactions will undoubtedly fuel further innovation in medicinal chemistry and beyond.

References

- 1. Untitled Normal Page [wpage.unina.it]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. This compound's low high resolution H-1 proton nmr spectrum of this compound analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. poranne-group.github.io [poranne-group.github.io]

- 10. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 11. XRD Basics [physics.upenn.edu]

- 12. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 13. chemistry.beloit.edu [chemistry.beloit.edu]

- 14. scribd.com [scribd.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. STACKED – Solvation Theory of Aromatic Complexes as Key for Estimating Drug Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzene (C₆H₆)

For Researchers, Scientists, and Drug Development Professionals

Benzene (C₆H₆) is a foundational aromatic hydrocarbon, distinguished by its unique electronic structure and characteristic chemical behavior. This guide provides a comprehensive overview of its physical and chemical properties, complete with detailed experimental protocols and visual representations of its reaction pathways, tailored for a scientific audience.

Physical Properties of this compound

This compound is a colorless, highly flammable liquid with a characteristic sweet, aromatic odor.[1][2] Its physical state at room temperature is a consequence of its molecular structure and intermolecular forces.[2] this compound is a nonpolar molecule, which dictates its solubility properties.[2][3]

Molecular Structure and Aromaticity

The this compound molecule is composed of six carbon atoms arranged in a planar hexagonal ring, with each carbon atom bonded to one hydrogen atom.[4][5] X-ray diffraction studies have confirmed that all carbon-carbon bonds in this compound are of equal length, approximately 1.40 angstroms (Å) or 140 picometers (pm).[4][6] This bond length is intermediate between a typical carbon-carbon single bond (1.54 Å) and a carbon-carbon double bond (1.34 Å).[7][8]

This uniformity in bond length is a result of electron delocalization. The p-orbitals of the six sp²-hybridized carbon atoms overlap to form a continuous π-system above and below the plane of the ring, containing six π-electrons.[5][8] This delocalized system is responsible for the exceptional stability of this compound, a property known as aromaticity.[6][8] The molecule's planarity and the presence of (4n+2) π-electrons (where n=1, satisfying Hückel's rule) are key determinants of its aromatic character.[4]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₆H₆ | - | - |

| Molar Mass | 78.114 | g·mol⁻¹ | - |

| Appearance | Colorless liquid | - | Room Temperature |

| Odor | Sweet, aromatic, petroleum-like | - | - |

| Melting Point | 5.53 | °C | 1 atm |

| Boiling Point | 80.1 | °C | 1 atm |

| Density | 0.8765 | g·cm⁻³ | 20 °C |

| Solubility in Water | 1.79 | g/L | 25 °C |

| 1.84 | g/L | 30 °C | |

| Solubility in Organic Solvents | Soluble | - | In alcohol, ether, acetone, chloroform, carbon tetrachloride, acetic acid.[4] |

| Refractive Index (nD) | 1.5011 | - | 20 °C |

| 1.4948 | - | 30 °C | |

| Viscosity | 0.6076 | cP (mPa·s) | 25 °C |

| 0.4965 | cP (mPa·s) | 40 °C | |

| Vapor Pressure | 12.7 | kPa | 25 °C |

| 24.4 | kPa | 40 °C | |

| UV-vis (λmax) | 255 | nm | - |

| Flash Point | -11.1 | °C | - |

Chemical Properties of this compound

The delocalized π-electron system of this compound confers significant stability, making it less reactive than typical alkenes.[9] Consequently, this compound does not readily undergo addition reactions that would disrupt its aromaticity.[9] Instead, its characteristic reactions are electrophilic aromatic substitutions, where a hydrogen atom on the ring is replaced by an electrophile, preserving the stable aromatic system.[9]

Electrophilic Aromatic Substitution (EAS)

The general mechanism for electrophilic aromatic substitution involves two main steps:

-

Attack by the electrophile: The electron-rich π system of the this compound ring attacks a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

The following diagram illustrates the general mechanism of electrophilic aromatic substitution.

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Key electrophilic aromatic substitution reactions of this compound include:

-

Nitration: Introduction of a nitro group (-NO₂) onto the this compound ring.

-

Halogenation: Substitution of a halogen atom (e.g., -Cl, -Br) for a hydrogen atom.

-

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

-

Friedel-Crafts Alkylation: Attachment of an alkyl group (-R).

-

Friedel-Crafts Acylation: Attachment of an acyl group (-COR).

The following diagram outlines the primary electrophilic aromatic substitution pathways for this compound.

References

- 1. byjus.com [byjus.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. scribd.com [scribd.com]

- 4. benchchem.com [benchchem.com]

- 5. Sulfonation of this compound - Chemistry Steps [chemistrysteps.com]

- 6. Preparation of nitrothis compound | DOCX [slideshare.net]

- 7. Nitrothis compound : Laboratory preparation, Properties and Uses. [chemicalnote.com]

- 8. researchgate.net [researchgate.net]

- 9. allbachelor.com [allbachelor.com]

Electrophilic aromatic substitution mechanisms in benzene

An In-depth Technical Guide to Electrophilic Aromatic Substitution Mechanisms in Benzene

Abstract

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic chemistry, defining the reactivity of this compound and its derivatives. This technical guide provides a comprehensive examination of the core mechanisms governing these reactions. It details the universally accepted two-step mechanism involving a resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex. Specific transformations, including halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation, are dissected, with attention to the generation of the requisite electrophiles. Furthermore, this document explores the profound influence of existing ring substituents on both reaction kinetics and regioselectivity. Quantitative data on relative reaction rates are presented for comparative analysis. Detailed experimental protocols for key transformations and kinetic isotope effect studies are provided to bridge theoretical mechanisms with practical application and validation.

The Core Mechanism: A Two-Step Pathway

The most common reaction of aromatic compounds is electrophilic aromatic substitution, where an electrophile (E⁺) reacts with the aromatic ring and substitutes for one of the hydrogen atoms.[1] The reaction preserves the stability of the aromatic ring system.[2] The generally accepted mechanism for electrophilic aromatic substitution proceeds via two distinct steps.[3][4]

-

Step 1 (Rate-Determining): The process begins with the attack of the π-electron system of the this compound ring on a potent electrophile (E⁺). This is the slow, or rate-determining, step of the reaction as it temporarily disrupts the aromaticity of the ring.[3][4] The result is the formation of a resonance-stabilized, non-aromatic carbocation intermediate known as an arenium ion or sigma (σ) complex.[3][5] The positive charge in this intermediate is delocalized across three carbon atoms.[5]

-

Step 2 (Fast): In the second, rapid step, a base removes a proton (H⁺) from the sp³-hybridized carbon of the arenium ion.[3][5] This action restores the aromaticity of the ring, leading to the formation of the substituted this compound product.[4]